甲基-3,4-二硝基苯酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

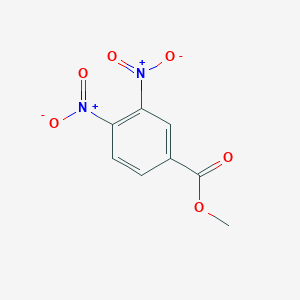

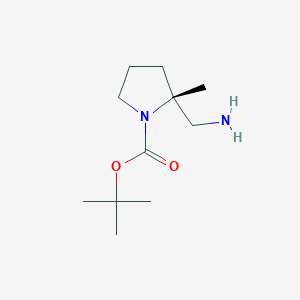

Methyl 3,4-dinitrobenzoate is a chemical compound with the molecular formula C8H6N2O6 . It has an average mass of 226.143 Da and a monoisotopic mass of 226.022583 Da . It is a derivative of benzoic acid, specifically a methyl ester, with nitro groups attached at the 3 and 4 positions of the benzene ring .

Molecular Structure Analysis

The molecular structure of Methyl 3,4-dinitrobenzoate consists of a benzene ring with a methyl ester (COOCH3) and two nitro groups (NO2) attached . The nitro groups are electron-withdrawing, which can influence the compound’s reactivity .

Physical And Chemical Properties Analysis

Methyl 3,4-dinitrobenzoate is a solid substance with a melting point range of 88 - 90 degrees Celsius . It has a molecular weight of 226.15 .

科学研究应用

晶体结构和分子相互作用3,4-二硝基苯甲酸甲酯因其有趣的结构特性而受到研究。Vasconcelos 等人。(2006) 指出,3,5-二硝基苯甲酸甲酯的分子通过近乎线性的 CH...O 氢键连接成链。这种结构构成了苯甲酸苄酯 3,5-二硝基苯甲酸盐中复杂的三维框架的一部分,展示了循环中心对称二聚体、双螺旋和六螺旋 (Vasconcelos 等人,2006)。

化学反应和合成该化合物参与各种化学反应和合成过程。例如,White 等人。(2003) 描述了它在酯化反应中的作用,突出了其在有机合成中的潜在应用。Monk 等人。(2003) 记录了通过亲核芳香取代合成 3,5-二硝基苯甲酸甲酯的过程,纠正了先前报道的方法 (White 等人,2003); (Monk 等人,2003)。

光学和材料特性3,4-二硝基苯甲酸甲酯衍生物的光学和材料特性一直是研究的主题。Kumar (2012) 评估了 3,5 二硝基苯甲酸衍生物在医药产品中的防腐效果,展示了这些衍生物在防止各种微生物侵袭医药产品方面的潜力 (Kumar,2012)。Sathya 等人。(2018) 合成了一种新的氢键质子转移络合物,突出了其较大的光学透明窗口和显着的极化率,表明在非线性光学中具有潜在应用 (Sathya 等人,2018)。

配位聚合物和分子组装Pedireddi 和 Varughese (2004) 的研究探讨了二硝基苯甲酸衍生物的 Co(II) 配合物的自组装,重点介绍了配位聚合物的溶剂依赖性形成。这些发现对于理解材料科学中的分子组装和潜在应用至关重要 (Pedireddi & Varughese,2004)。

安全和危害

Safety data sheets suggest that exposure to Methyl 3,4-dinitrobenzoate should be avoided. It is recommended to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

作用机制

Target of Action

Methyl 3,4-dinitrobenzoate (MDNB) primarily targets Candida albicans , a type of yeast that can cause fungal infections . This compound has been found to inhibit the growth of all strains of Candida albicans .

Mode of Action

Molecular modeling studies suggest that mdnb exhibits a multi-target antifungal mechanism of action in candida albicans . It’s also suggested that esters with short alkyl side chains, like MDNB, exhibit better biological activity profiles .

Biochemical Pathways

MDNB is believed to interfere with several cellular processes in Candida albicans, including the synthesis of ergosterol . Ergosterol is a crucial component of fungal cell membranes, and its disruption can lead to cell death.

Pharmacokinetics

The pharmacokinetic characteristics of MDHB, a similar compound to MDNB, include fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It’s also known to permeate the blood-brain barrier (BBB) and is rapidly distributed to all organs . While these properties are for MDHB, they may provide some insight into the potential pharmacokinetics of MDNB.

Result of Action

The primary result of MDNB’s action is the inhibition of Candida albicans growth . This antifungal activity makes it a potential candidate for treating infections caused by this yeast.

Action Environment

The action, efficacy, and stability of MDNB can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its effectiveness. MDNB was found to be solubilized in 5% dimethyl sulfoxide

属性

IUPAC Name |

methyl 3,4-dinitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6/c1-16-8(11)5-2-3-6(9(12)13)7(4-5)10(14)15/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAONOUHSWKDJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22907-68-2 |

Source

|

| Record name | methyl 3,4-dinitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-Chloro-4-fluorophenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2847797.png)

![2-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2847801.png)

![2-[5-amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2847806.png)

![N-(5-chloro-2-methoxyphenyl)-3-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2847809.png)

![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2847813.png)

![(4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2847814.png)

![1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-one](/img/structure/B2847816.png)

![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide](/img/no-structure.png)